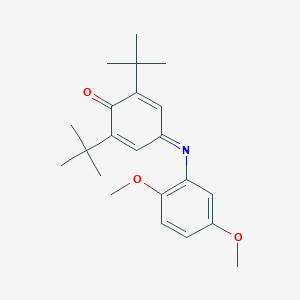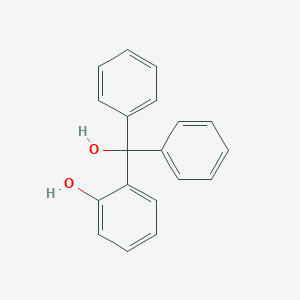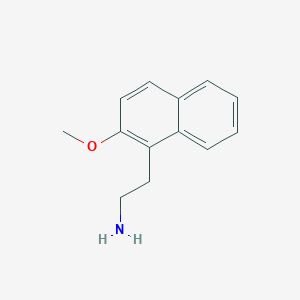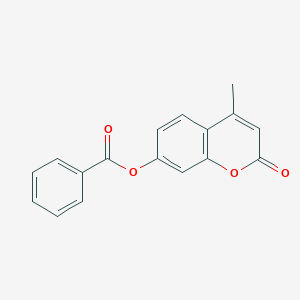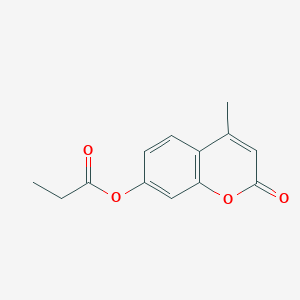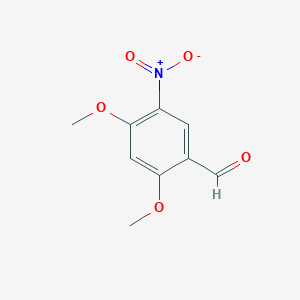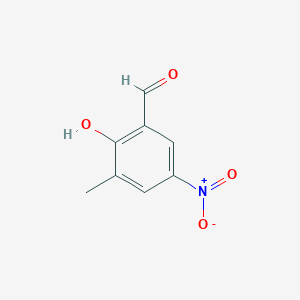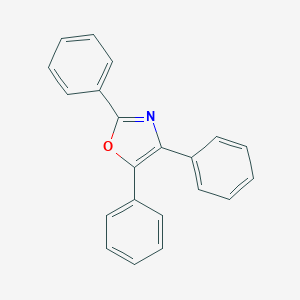
Benzilam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilam, also known as N-benzyl-2-phenylacetamide, is a chemical compound that belongs to the amide class of compounds. It is commonly used in scientific research due to its unique properties and potential applications. Benzilam is synthesized using a simple and efficient method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of benzilam is not fully understood. However, it is believed to act on the central nervous system by inhibiting the uptake of certain neurotransmitters such as serotonin and norepinephrine. This leads to an increase in their levels in the brain, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Benzilam has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anti-cancer activity by inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Benzilam has several advantages for laboratory experiments. It is easy to synthesize using a simple and efficient method. It is also stable and can be stored for long periods of time. However, benzilam has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. It is also relatively expensive compared to other commonly used laboratory reagents.
Orientations Futures
There are several future directions for the study of benzilam. One area of research is the development of new synthetic methods for benzilam and its derivatives. Another area of research is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new formulations and delivery methods for benzilam could lead to improved efficacy and reduced side effects. Overall, benzilam is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
Benzilam has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block in the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
573-34-2 |
|---|---|
Nom du produit |
Benzilam |
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
WKHQADGJXFRQJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
573-34-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

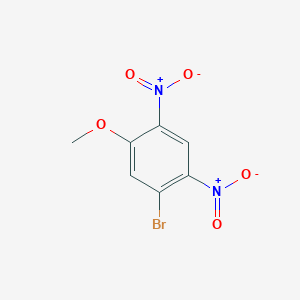
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
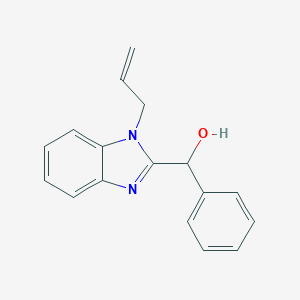

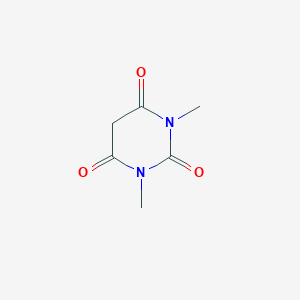
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
